molecular formula C25H31N7O2 B11057467 4,6-bis[ethyl(phenyl)amino]-N'-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide

4,6-bis[ethyl(phenyl)amino]-N'-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide

Cat. No.: B11057467
M. Wt: 461.6 g/mol
InChI Key: CRIBMCVKDDRHOT-UHFFFAOYSA-N
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Description

4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide is a complex organic compound with a molecular formula of C25H31N7O2. This compound is part of the triazine family, known for their diverse applications in various fields such as agriculture, medicine, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C25H31N7O2

Molecular Weight

461.6 g/mol

IUPAC Name

[(Z)-[amino-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]methylidene]amino] pentanoate

InChI

InChI=1S/C25H31N7O2/c1-4-7-18-21(33)34-30-22(26)23-27-24(31(5-2)19-14-10-8-11-15-19)29-25(28-23)32(6-3)20-16-12-9-13-17-20/h8-17H,4-7,18H2,1-3H3,(H2,26,30)

InChI Key

CRIBMCVKDDRHOT-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(=O)O/N=C(/C1=NC(=NC(=N1)N(CC)C2=CC=CC=C2)N(CC)C3=CC=CC=C3)\N

Canonical SMILES

CCCCC(=O)ON=C(C1=NC(=NC(=N1)N(CC)C2=CC=CC=C2)N(CC)C3=CC=CC=C3)N

Origin of Product

United States

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